![molecular formula C17H17ClN2O4 B5909996 N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5909996.png)
N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide
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Overview
Description
N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide, also known as CMI, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMI is a member of the family of benzimidazole compounds and has been shown to have a variety of biological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Mechanism of Action
The exact mechanism of action of N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is not fully understood, but it is believed to act through multiple pathways. N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In addition, N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been shown to inhibit the JAK/STAT pathway, which is involved in the immune response.
Biochemical and Physiological Effects:
N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may have potential applications in cancer therapy. In addition, N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been shown to inhibit the replication of viruses such as HIV-1 and HCV, which may have potential applications in antiviral therapy.
Advantages and Limitations for Lab Experiments
N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been extensively studied for its potential applications in scientific research, and its mechanism of action is well understood. However, there are also limitations to using N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide in lab experiments. N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood. In addition, N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide may have off-target effects that could complicate interpretation of experimental results.
Future Directions
There are several future directions for research on N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide. One area of research could be to study the in vivo toxicity and pharmacokinetics of N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide, which would be necessary for its potential application in clinical settings. Another area of research could be to explore the potential of N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research could be done to explore the potential of N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide as an antiviral agent for viruses such as HIV-1 and HCV.
Synthesis Methods
N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide can be synthesized by reacting 3,4-dimethoxybenzoic acid with 2-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with a primary amine such as 2-aminoethanol to form the final product, N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide. The synthesis method has been optimized to yield high purity and high yield of N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide.
Scientific Research Applications
N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNF-α. N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has also been shown to have anti-tumor properties by inducing cell cycle arrest and apoptosis in cancer cells. In addition, N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been shown to have anti-viral properties by inhibiting the replication of viruses such as HIV-1 and HCV.
properties
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-chloro-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-10-4-6-12(13(18)8-10)17(21)24-20-16(19)11-5-7-14(22-2)15(9-11)23-3/h4-9H,1-3H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSHRRLPYUHXRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)ON=C(C2=CC(=C(C=C2)OC)OC)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)O/N=C(/C2=CC(=C(C=C2)OC)OC)\N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(2-chloro-4-methylphenyl)carbonyl]oxy}-3,4-dimethoxybenzenecarboximidamide |
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